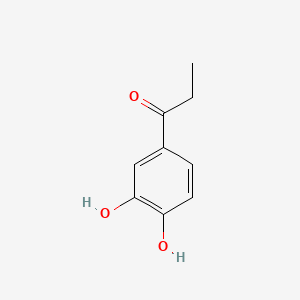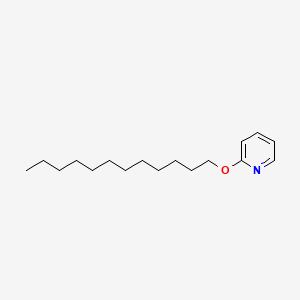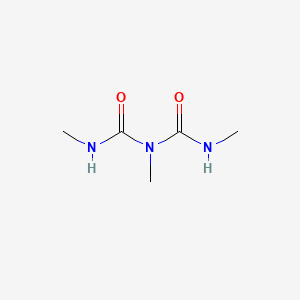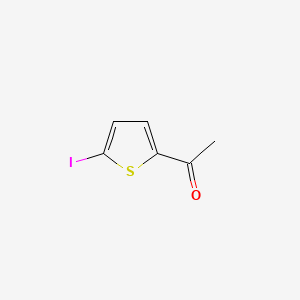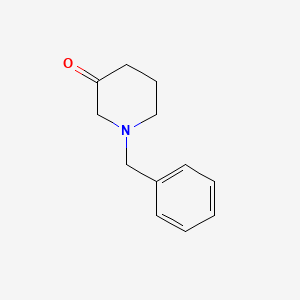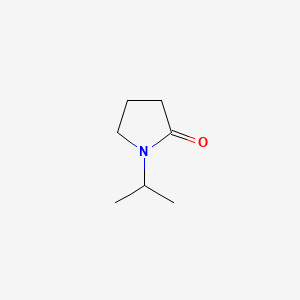
n-Isopropyl-2-pyrrolidon
Übersicht
Beschreibung
N-isopropyl-2-pyrrolidone is a chemical compound with the molecular formula C7H13NO. It belongs to the class of pyrrolidones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-pyrrolidone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery enhancer.
Industry: It is used in the production of polymers, coatings, and adhesives
Wirkmechanismus
Target of Action
N-Isopropyl-2-Pyrrolidone, also known as “2-Pyrrolidinone, 1-(1-methylethyl)-” or “1-Isopropyl-2-pyrrolidinone”, primarily targets the intercellular lipid bilayers in the stratum corneum . This compound acts as a penetration enhancer, altering the solubilizing ability of the site and promoting drug partition into the skin .
Mode of Action
The compound interacts with its targets by penetrating into the intercellular lipid bilayers in the stratum corneum . It alters the solubilizing ability of this site, thereby promoting drug partition into the skin . This interaction results in enhanced percutaneous absorption of drugs .
Biochemical Pathways
The biochemical pathway of N-Isopropyl-2-Pyrrolidone involves the conversion of glutamate to γ-aminobutyrate (GABA) through decarboxylation, followed by the spontaneous dehydration cyclization of GABA to form 2-pyrrolidone . This pathway is significant in the synthesis of 2-pyrrolidone, a basic chemical used in various industries .
Pharmacokinetics
It is known that the compound and its combination with other solvents such as isopropyl myristate (ipm) have been researched for their synergistic enhancements in the percutaneous absorption of drugs
Result of Action
The result of N-Isopropyl-2-Pyrrolidone’s action is the enhanced percutaneous absorption of drugs . By acting as a penetration enhancer, it increases the transport of various substances, including mannitol, hydrocortisone, steroids, caffeine, ibuprofen, flurbiprofen, and acetylsalicylic acid .
Action Environment
The action of N-Isopropyl-2-Pyrrolidone can be influenced by various environmental factors. For instance, the compound’s ability to enhance percutaneous absorption may be affected by the condition of the skin, such as the presence or absence of natural moisturizing factor (NMF) in the stratum corneum
Biochemische Analyse
Cellular Effects
It is known that pyrrolidinones can have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc
Molecular Mechanism
It is known that pyrrolidinones can induce prominent pharmaceutical effects
Metabolic Pathways
2-Pyrrolidinone is a lactam cyclization product of gamma-aminobutyric acid (GABA)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-isopropyl-2-pyrrolidone can be synthesized through several methods. One common method involves the reaction of 2-pyrrolidone with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of N-isopropyl-2-pyrrolidone often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-isopropyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-2-pyrrolidone oxides, while reduction may produce N-isopropylamines .
Vergleich Mit ähnlichen Verbindungen
- N-methyl-2-pyrrolidone
- N-ethyl-2-pyrrolidone
- N-butyl-2-pyrrolidone
Eigenschaften
IUPAC Name |
1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELJWBGTIKZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063183 | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-26-7 | |
| Record name | N-Isopropyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylbutyrolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isopropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYLBUTYROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3SEH298Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)

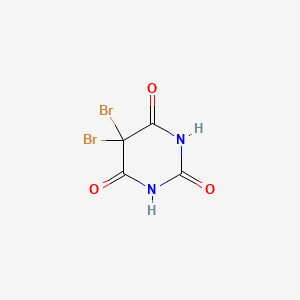
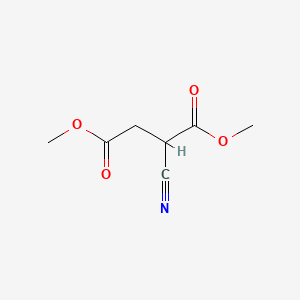
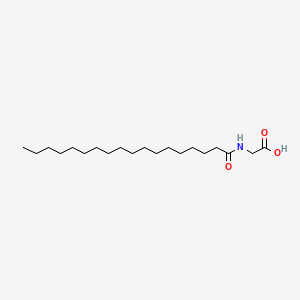
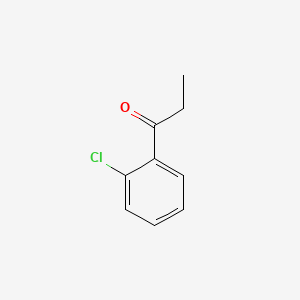
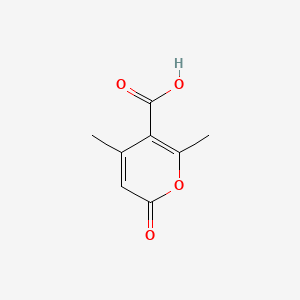
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
